molecular formula C27H31F3N2O B14313523 Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- CAS No. 113743-12-7

Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B14313523
CAS No.: 113743-12-7
M. Wt: 456.5 g/mol
InChI Key: SKTIMQTWOFKSDN-UHFFFAOYSA-N
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Description

Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a complex organic compound belonging to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a nonyl group at position 5 and a 4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method for synthesizing pyrimidine derivatives is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and environmentally friendly, making it a popular choice for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactions, high-throughput screening, and the use of advanced catalytic systems to achieve high yields and purity. The specific methods used for the industrial production of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of pyrimidine derivatives include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- include other pyrimidine derivatives with different substituents. Some examples are:

Uniqueness

The uniqueness of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and bioactivity, making it a valuable candidate for various applications .

Properties

CAS No.

113743-12-7

Molecular Formula

C27H31F3N2O

Molecular Weight

456.5 g/mol

IUPAC Name

5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]pyrimidine

InChI

InChI=1S/C27H31F3N2O/c1-2-3-4-5-6-7-8-9-22-18-31-26(32-19-22)23-12-16-25(17-13-23)33-20-21-10-14-24(15-11-21)27(28,29)30/h10-19H,2-9,20H2,1H3

InChI Key

SKTIMQTWOFKSDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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